

# Application Notes and Protocols for In Vitro Characterization of FPI-1523

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## Compound of Interest

Compound Name: FPI-1523

Cat. No.: B12387629

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## Introduction

**FPI-1523** is a potent, dual-action antimicrobial agent. As a derivative of Avibactam, it functions as a robust inhibitor of  $\beta$ -lactamase enzymes, including clinically significant variants such as CTX-M-15 and OXA-48.[1][2][3] Additionally, **FPI-1523** exhibits direct antibacterial activity through the inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1][2][3] This dual mechanism of action makes **FPI-1523** a promising candidate for combating bacterial resistance.

These application notes provide detailed protocols for the in vitro evaluation of **FPI-1523**, focusing on assays to determine its inhibitory activity against  $\beta$ -lactamases, its binding affinity for PBP2, and its whole-cell antibacterial efficacy.

## Data Presentation

The following tables summarize the reported in vitro activity of **FPI-1523**.

Table 1: Inhibitory Activity of **FPI-1523** against  $\beta$ -Lactamases

<b>β-Lactamase Target</b>	<b>Parameter</b>	<b>Value</b>	<b>Reference</b>
CTX-M-15	Kd	4 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
OXA-48	Kd	34 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

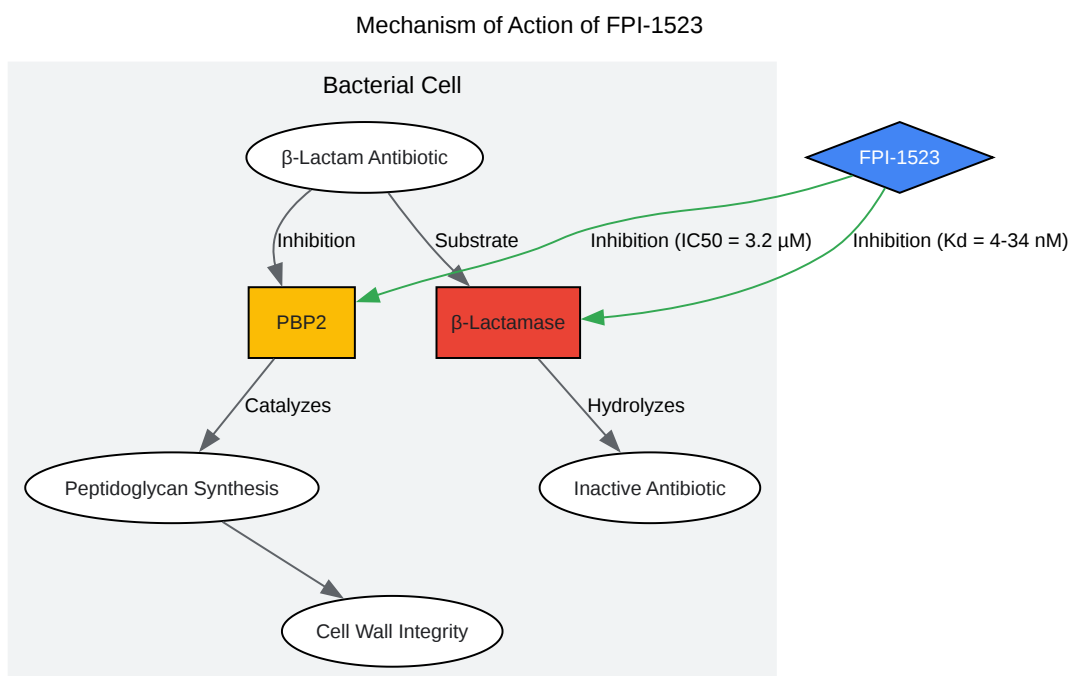
Table 2: Inhibitory Activity of **FPI-1523** against PBP2

<b>Target Protein</b>	<b>Parameter</b>	<b>Value</b>	<b>Reference</b>
PBP2	IC50	3.2 μM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

Table 3: Antimicrobial Activity of **FPI-1523**

<b>Bacterial Strain</b>	<b>Parameter</b>	<b>Value</b>	<b>Reference</b>
E. coli K12	MIC	4 μg/mL	<a href="#">[2]</a>
E. coli BW25113 pGDP-2 transformants	MIC	1-2 μM	<a href="#">[2]</a>

## Signaling and Inhibition Pathway



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Caption: **FPI-1523** inhibits both  $\beta$ -lactamase and PBP2.

## Experimental Protocols

### $\beta$ -Lactamase Inhibition Assay (Nitrocefin-based)

This protocol describes a colorimetric assay to determine the inhibitory activity of **FPI-1523** against a specific  $\beta$ -lactamase (e.g., CTX-M-15 or OXA-48) using the chromogenic substrate nitrocefin.

Workflow Diagram



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Caption: Workflow for  $\beta$ -lactamase inhibition assay.

Materials:

- Purified  $\beta$ -lactamase (e.g., CTX-M-15, OXA-48)
- **FPI-1523**
- Nitrocefin
- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of kinetic measurements at 490 nm

Procedure:

- Prepare a stock solution of **FPI-1523** in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
- Add a defined volume of each **FPI-1523** dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the purified  $\beta$ -lactamase to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
- Immediately begin measuring the change in absorbance at 490 nm over time using a microplate reader.

- The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the percent inhibition for each **FPI-1523** concentration relative to the uninhibited control.
- Plot the percent inhibition against the logarithm of the **FPI-1523** concentration and fit the data to a suitable dose-response curve to determine the IC<sub>50</sub>. The K<sub>d</sub> can be determined through more advanced kinetic analyses.[5][6]

## PBP2 Inhibition Assay (Fluorescent Penicillin Competition)

This protocol outlines a competition assay to determine the IC<sub>50</sub> of **FPI-1523** for PBP2 using a fluorescently labeled penicillin derivative, such as Bocillin™ FL.

### Workflow Diagram



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Caption: Workflow for PBP2 inhibition assay.

### Materials:

- Purified PBP2 or bacterial membrane preparations containing PBP2
- **FPI-1523**
- Bocillin™ FL (or other fluorescent penicillin derivative)
- Reaction Buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)
- SDS-PAGE gels and electrophoresis equipment
- Fluorescence gel imager

### Procedure:

- Prepare a serial dilution of **FPI-1523** in the reaction buffer.
- In microcentrifuge tubes, pre-incubate the PBP2 sample with each concentration of **FPI-1523** for a set time (e.g., 15 minutes) at 35°C to allow for binding.
- Add a fixed concentration of Bocillin™ FL to each tube and incubate for an additional period (e.g., 15 minutes) to label any PBP2 not bound by **FPI-1523**.
- Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBP2 bands using a fluorescence imager.
- Quantify the fluorescence intensity of the PBP2 band in each lane.
- Calculate the percent inhibition of Bocillin™ FL binding for each **FPI-1523** concentration.
- Plot the percent inhibition against the logarithm of the **FPI-1523** concentration and fit the data to determine the IC50 value.<sup>[4][7]</sup>

## Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of **FPI-1523** required to inhibit the visible growth of a bacterial strain (e.g., *E. coli*) using the broth microdilution method.

### Workflow Diagram



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Caption: Workflow for MIC determination.

### Materials:

- **FPI-1523**

- Bacterial strain (e.g., E. coli K12)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer (for inoculum standardization)
- Incubator (37°C)

#### Procedure:

- Prepare a two-fold serial dilution of **FPI-1523** in CAMHB in a 96-well plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
- Prepare a bacterial inoculum standardized to approximately  $5 \times 10^5$  CFU/mL.
- Inoculate each well (except the sterility control) with the bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visually identifying the lowest concentration of **FPI-1523** that completely inhibits bacterial growth, as indicated by the absence of turbidity. The results can also be read using a plate reader by measuring the optical density at 600 nm.<sup>[1][8][9]</sup>

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